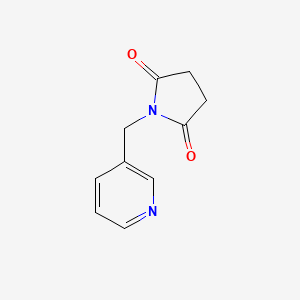
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry and drug discovery . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in the development of bioactive molecules.
Méthodes De Préparation
One common method involves the cyclization of amide-tethered enynes using palladium-catalyzed reactions . This method offers high chemo-, regio-, and enantioselectivities under mild reaction conditions. Industrial production methods often utilize similar catalytic processes but on a larger scale, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . Additionally, the pyridine moiety can engage in π-π stacking interactions, further stabilizing the compound-protein complex . These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
Pyrrolidine-2,3-dione: This compound has a similar core structure but differs in the position of the carbonyl groups, leading to distinct reactivity and biological activity.
N-substituted pyrrolidine-2,5-diones: These compounds feature various substituents on the nitrogen atom, which can significantly alter their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its ability to combine the structural features of both pyrrolidine and pyridine rings, offering a versatile scaffold for drug design and development .
Propriétés
Numéro CAS |
57786-14-8 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7H2 |
Clé InChI |
CRKPSTBTWRKXKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


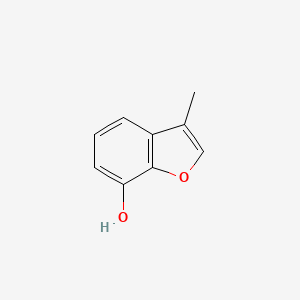

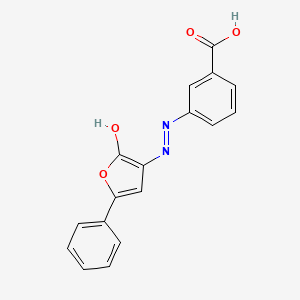
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)

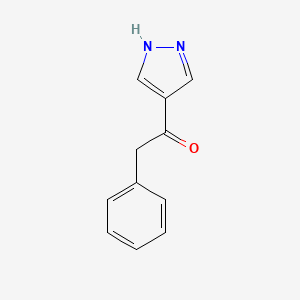
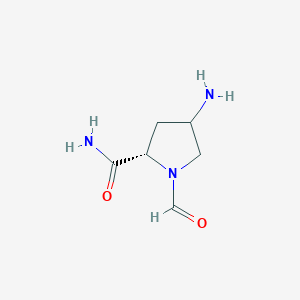
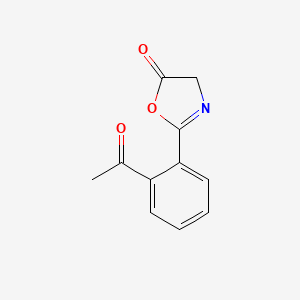
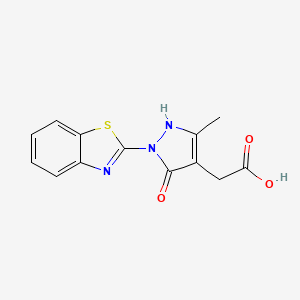
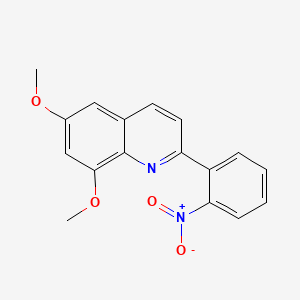
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)

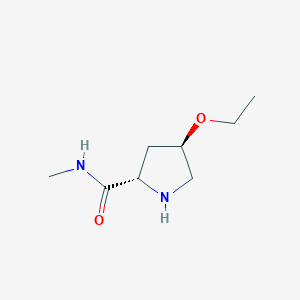
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
